Chiral Identity: Specific Optical Rotation Versus (S)-Enantiomer
The (R)-enantiomer exhibits a positive specific optical rotation ([α]20/D +4.5°), which is opposite in sign and magnitude to that of its (S)-enantiomer ([α]20/D -4.5°) . This distinct physical property is a direct consequence of its three-dimensional molecular geometry and is essential for verifying stereochemical integrity and predicting its behavior in chiral environments.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | +4.5±0.5° (c=3 in methanol) |
| Comparator Or Baseline | (S)-3-Aminotetrahydrofuran tosylate: -4.5° (c=0.5 in methanol) |
| Quantified Difference | Sign reversal and magnitude difference; opposite signs denote enantiomeric pair |
| Conditions | Measured in methanol; concentration differs between sources |
Why This Matters
This directly verifies the compound's chiral identity and is a critical quality control metric for procurement, ensuring the correct stereoisomer is obtained for asymmetric synthesis.
